molecular formula C13H11ClN2O B168464 N-Benzyl 4-chloropicolinamide CAS No. 116275-39-9

N-Benzyl 4-chloropicolinamide

Cat. No. B168464
M. Wt: 246.69 g/mol
InChI Key: XNKYZWCVSFIEPN-UHFFFAOYSA-N
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Description

“N-Benzyl 4-chloropicolinamide” is a chemical compound with the CAS Number: 116275-39-9 . It has a molecular weight of 246.7 and its IUPAC name is N-benzyl-4-chloro-2-pyridinecarboxamide .


Synthesis Analysis

A study on the synthesis of a Sorafenib analogue, a multikinase inhibitor, involves the use of N-benzyl-4-chloropicolinamide . The synthesis process involves the selection of solvents and bases scientifically and through Principal Component Analysis (PCA) .


Molecular Structure Analysis

The molecular formula of “N-Benzyl 4-chloropicolinamide” is C13H11ClN2O . Its InChI Code is 1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) .


Chemical Reactions Analysis

While specific chemical reactions involving “N-Benzyl 4-chloropicolinamide” are not mentioned in the retrieved papers, a study on the synthesis of a Sorafenib analogue provides insights into the reaction process . Key factors like substrate molar concentration, temperature, and time of reaction were considered for the study .


Physical And Chemical Properties Analysis

“N-Benzyl 4-chloropicolinamide” is a compound with a molecular weight of 246.7 . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 298.1±25.0 °C at 760 mmHg . The melting point is 148-152 .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : N-Benzyl groups are used in the chemical synthesis of various compounds. For instance, the N-benzyl analogue of Sorafenib (SRB-B) is synthesized using a continuous manufacturing process that includes a control strategy with statistical design space .
    • Methods of Application : The process involves process optimization and Method Operable Design Region (MODR), overcoming the traditionally One Variable at a Time (OVAT) approach .
    • Results or Outcomes : The result is the successful synthesis of the N-benzyl analogue of Sorafenib (SRB-B) using a continuous manufacturing process .
  • Chromatography

    • Summary of Application : 4-Chloropicolinamide might be used in chromatography applications .
    • Results or Outcomes : The outcomes of using 4-Chloropicolinamide in chromatography applications are not specified in the sources .
  • Mass Spectrometry

    • Summary of Application : 4-Chloropicolinamide might be used in mass spectrometry applications .
    • Results or Outcomes : The outcomes of using 4-Chloropicolinamide in mass spectrometry applications are not specified in the sources .
  • Catalysis

    • Summary of Application : N-Benzyl groups are used in catalysis. For instance, the palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .
    • Methods of Application : The process involves the use of a mixed catalyst of Palladium and Niobic Acid-on-Carbon .
    • Results or Outcomes : The result is the successful deprotection of the N-benzyl-protecting group .
  • Material Science

    • Summary of Application : 4-Chloropicolinamide might be used in material science applications .
    • Results or Outcomes : The outcomes of using 4-Chloropicolinamide in material science applications are not specified in the sources .
  • Life Science

    • Summary of Application : 4-Chloropicolinamide might be used in life science applications .
    • Results or Outcomes : The outcomes of using 4-Chloropicolinamide in life science applications are not specified in the sources .

Future Directions

While specific future directions for “N-Benzyl 4-chloropicolinamide” are not mentioned in the retrieved papers, the field of drug discovery and development involving imidazole- and benzimidazole-based compounds is an attractive topic that draws more and more researchers . This suggests that there could be potential future research involving “N-Benzyl 4-chloropicolinamide”.

properties

IUPAC Name

N-benzyl-4-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKYZWCVSFIEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602889
Record name N-Benzyl-4-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl 4-chloropicolinamide

CAS RN

116275-39-9
Record name N-Benzyl-4-chloropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of methyl 4-chloropicolinate and 3.44 g of benzylamine is heated at 100° for 16 hours. Cooling and trituration with ether/hexane affords N-benzyl-4-chloro-pyridine-2-carboxamide. This material is heated with 5 g of sodium azide in 50 ml of dimethylformamide at 100° for 10 hours. After dilution with water the product is extracted with ether. Drying and removing the solvent affords 4-azido-N-benzyl-pyridine-2-carboxamide as an oil. This material is stirred under 1 atom of hydrogen in 50 ml of ethanol with 1.0 g of 10% palladium on carbon catalyst for 4 hours. Filtration and removal of solvent affords 4-aminopyridine-2-(N-benzyl)-carboxamide as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Saxena, S Bawa, DP Katare - Research Journal of Pharmacy …, 2020 - indianjournals.com
… of N-benzyl-4– chloropicolinamide (Step 2) Figure 3: € 4-chloropicolinyl chloride, (d) benzylamine and € Nbenzyl-4–chloropicolinamide … , (f) N-benzyl-4– chloropicolinamide BOC …
Number of citations: 4 www.indianjournals.com
J Yao, J Chen, Z He, W Sun, W Xu - Bioorganic & medicinal chemistry, 2012 - Elsevier
A novel series of diaryl thiourea containing sorafenib derivatives 9a–t was designed and synthesized. The structures of all the newly synthesized compounds were determined by 1 H …
Number of citations: 94 www.sciencedirect.com
P Ravula, HB Vamaraju, M Paturi… - Archiv der …, 2018 - Wiley Online Library
As the blockade of the VEGFR‐2 signaling pathway is a viable approach in cancer therapy, the present study focuses on a series of pyrazole based VEGFR‐2 inhibitors that were …
Number of citations: 15 onlinelibrary.wiley.com

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